molecular formula C21H18N2O3 B6640610 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-phenoxypyridine-3-carboxamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-phenoxypyridine-3-carboxamide

Cat. No.: B6640610
M. Wt: 346.4 g/mol
InChI Key: IQTHTISVCSTGFQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-phenoxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-phenoxypyridine-3-carboxamide typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with 6-phenoxypyridine-3-carboxylic acid. The reaction is often catalyzed by a base such as N,N-Diisopropylethylamine (Hunig’s base) in a solvent like tetrahydrofuran (THF) under reflux conditions . The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-phenoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indane moiety can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxypyridine derivatives.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-phenoxypyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit protein tyrosine kinases by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-phenoxypyridine-3-carboxamide stands out due to its unique combination of an indane moiety and a phenoxypyridine carboxamide group. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-6-phenoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-18-12-14-6-4-5-9-17(14)20(18)23-21(25)15-10-11-19(22-13-15)26-16-7-2-1-3-8-16/h1-11,13,18,20,24H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTHTISVCSTGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C3=CN=C(C=C3)OC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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